REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[H][H].N>C(O)C.[Ni]>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5]
|
Name
|
|
Quantity
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13.9 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC(=C1)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
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17 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.4 g
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Type
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catalyst
|
Smiles
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[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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has been added
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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FILTRATION
|
Details
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filtered
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Type
|
CUSTOM
|
Details
|
freed from solvent in a vacuum rotary evaporator
|
Type
|
DISTILLATION
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Details
|
The resultant oil is subjected to fractional distillation at 70°-75° C. in vacuo (19 mbar)
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Type
|
CUSTOM
|
Details
|
9.5 g (66% of theory) of a colourless liquid are obtained
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(CN)C=CC(=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |